Chlorpromazine Hydrochloride is the hydrochloride salt form of chlorpromazine, a phenothiazine and traditional antipsychotic agent with anti-emetic activity. Chlorpromazine hydrochloride exerts its antipsychotic effect by blocking postsynaptic dopamine receptors in cortical and limbic areas of the brain, thereby preventing the excess of dopamine in the brain. This leads to a reduction in psychotic symptoms, such as hallucinations and delusions. Chlorpromazine hydrochloride appears to exert its anti-emetic activity by blocking the dopamine receptors in the chemical trigger zone (CTZ) in the brain, thereby relieving nausea and vomiting.
The prototypical phenothiazine antipsychotic drug. Like the other drugs in this class chlorpromazine's antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking DOPAMINE RECEPTORS. Chlorpromazine has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccup.
See also: Chlorpromazine (has active moiety); Phenothiazine (subclass of).
C17H20Cl2N2S
Chlorpromazine hydrochloride
CAS No.: 69-09-0
Cat. No.: VC21342603
Molecular Formula: C17H19ClN2S.ClH
C17H20Cl2N2S
Molecular Weight: 355.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 69-09-0 |
---|---|
Molecular Formula | C17H19ClN2S.ClH C17H20Cl2N2S |
Molecular Weight | 355.3 g/mol |
IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
Standard InChI Key | FBSMERQALIEGJT-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Appearance | White to Off-White Solid |
Melting Point | 378 to 385 °F (decomposes) (NTP, 1992) |
Chemical Structure and Physical Properties
Chlorpromazine hydrochloride is chemically defined as 10-(3-dimethyl-aminopropyl)-2-chlorophenothiazine hydrochloride, a dimethylamine derivative of phenothiazine. The compound has the molecular formula C₁₇H₁₉ClN₂S·HCl with a molecular weight of 355.33 g/mol . The substance presents as an odorless white or creamy-white crystalline powder that demonstrates significant instability through decomposition upon exposure to light and air .
The physical properties of chlorpromazine hydrochloride are summarized in the following table:
Property | Characteristics |
---|---|
Physical Appearance | Odorless white or creamy-white crystalline powder |
Molecular Formula | C₁₇H₁₉ClN₂S·HCl |
Molecular Weight | 355.33 g/mol |
Solubility | Soluble in methanol, ethanol, and chloroform; practically insoluble in water, ether, and benzene |
pH (10% aqueous solution) | 4 to 5 |
Stability | Decomposes on exposure to light and air |
pKa | 9.3 |
This compound exhibits specific solubility characteristics, being soluble in methanol, ethanol, and chloroform while remaining practically insoluble in water, ether, and benzene . Due to its physical instability and risk of contact sensitization, special handling precautions are recommended, including avoiding direct contact with the substance, refraining from crushing tablets, and careful handling of solutions .
Pharmacological Profile and Mechanism of Action
Chlorpromazine hydrochloride functions primarily as a major tranquilizer with well-documented antipsychotic actions. Although the complete mechanism underlying its therapeutic effects remains incompletely understood, researchers have identified several significant pharmacological actions .
Receptor Activity
The compound demonstrates antagonistic activity at multiple receptor types, with particular emphasis on dopamine receptor blockade. The following table details the receptor binding affinities:
Receptor | Affinity (Ki, nM) | Species |
---|---|---|
D2 | 7.244 | Human |
D1 | 114.8 | Human |
D3 | 6.9 | Human |
D4 | 32.36 | Human |
H1 | 4.25 | Human |
H2 | 174 | Human |
H3 | 1000 | Human |
H4 | 5048 | Human |
M4 | 151 | Human |
NET | 2,443 | Human |
DAT | >10000 | Human |
Chlorpromazine demonstrates particularly effective antagonism of D2 dopamine receptors and similar receptors such as D3 and D5. Unlike most drugs in this category, it also exhibits high affinity for D1 receptors . This non-selective receptor binding profile has led to its characterization as a "dirty drug" .
Pharmacodynamics
The pharmacological effects of chlorpromazine hydrochloride include:
-
Inhibition of dopamine activity, which affects thoughts and mood
-
Blockade of the prolactin-release-inhibitory factor (dopamine), stimulating prolactin release
-
Increased turnover of dopamine in the brain
-
Alpha-adrenergic blockade, potentially producing hypotension
-
Tendency to elevate serum glucose and cholesterol levels
-
Antihistaminic effects through H1 receptor antagonism
Pharmacokinetics
The pharmacokinetic properties of chlorpromazine hydrochloride provide crucial information for clinical dosing and administration:
Parameter | Value |
---|---|
Bioavailability | 10-80% |
Time to peak concentration (t max) | 1-4 hours (Oral); 6-24 hours (IM) |
Steady-state concentration (C SS) | 100-300 ng/mL |
Protein binding | 90-99% |
Volume of distribution (V d) | 10-35 L/kg (mean: 22 L/kg) |
Half-life (t 1/2) | 30±7 hours |
Metabolism | CYP2D6, CYP1A2-mediated into over 10 major metabolites |
Excretion | Primarily in urine (43-65% after 24 hours) |
The compound demonstrates high lipophilicity, allowing detection in urine for up to 18 months. Less than 1% of the unchanged drug is excreted via the kidneys, with 20-70% excreted as conjugated or unconjugated metabolites and 5-6% excreted in feces .
Therapeutic Applications
Chlorpromazine hydrochloride has demonstrated efficacy across a range of clinical indications:
Psychiatric Indications
-
Management of psychotic disorders, particularly schizophrenia
-
Treatment of manic episodes in bipolar disorder
-
Management of severe behavioral issues in children aged 1 to 12 years (e.g., aggressive behavior, frustration, explosive or hyperexcitable behavior)
Non-psychiatric Indications
-
Control of nausea and vomiting
-
Management of restlessness and anxiety before surgery
-
Treatment of tetanus
Clinical Efficacy
Clinical evidence supports the efficacy of chlorpromazine hydrochloride in the treatment of schizophrenia. A meta-analysis of randomized controlled trials revealed that chlorpromazine reduced relapse rates compared with placebo during six months to two years of follow-up (RR 0.65, CI 0.47 to 0.90) . Additionally, the compound was found to provide global improvement in symptoms and functioning (RR 0.71, CI 0.58 to 0.86), with fewer patients discontinuing treatment early compared to placebo (RR 0.64, CI 0.53 to 0.78) .
The following table summarizes key efficacy findings:
Stability and Degradation Pathways
Chlorpromazine hydrochloride demonstrates significant instability, particularly when exposed to environmental factors. Research has identified several degradation pathways and products, with important implications for pharmaceutical formulation and storage .
Degradation Products
A study analyzing model samples of chlorpromazine hydrochloride in injectable formulations identified two possible degradation pathways – with or without formation of opalescence. The primary degradation products include:
The research found that opalescence in solutions is specifically caused by the formation of chlorpromazine N-oxide and norchlorpromazine, which demonstrate poor water solubility. These findings have significant implications for pharmaceutical manufacturing and product stability .
Pharmaceutical Incompatibilities
The injectable form of chlorpromazine hydrochloride has demonstrated incompatibilities with numerous pharmaceutical compounds, including:
-
Aminophylline
-
Amphotericin
-
Aztreonam
-
Some barbiturates
-
Chloramphenicol sodium succinate
-
Chlorothiazide sodium
-
Cimetidine hydrochloride
-
Dimenhydrinate
-
Heparin sodium
-
Morphine sulfate
-
Some penicillins
-
Ranitidine hydrochloride
These incompatibilities necessitate careful consideration when co-administering medications or preparing pharmaceutical formulations.
Formulations and Excipients
Chlorpromazine hydrochloride is available in multiple pharmaceutical formulations to accommodate various clinical needs:
Tablet Formulation
The tablet formulation contains the following excipients:
-
Lactose
-
Maize starch
-
Colloidal silicon dioxide
-
Magnesium stearate
-
Hypromellose
-
Polyethylene glycol 200
Injectable Formulation
The injectable formulation (ampoules) contains:
These formulations provide flexibility in administration routes, allowing for oral administration in standard cases and injectable administration in severe or emergency situations.
Current Status and Future Perspectives
Chlorpromazine hydrochloride continues to maintain clinical relevance despite the development of newer antipsychotic medications. Its established efficacy in managing psychotic disorders, particularly schizophrenia, ensures its continued place in psychiatric pharmacotherapy. Ongoing research focuses on optimizing formulations to enhance stability and minimize adverse effects.
The comprehensive understanding of chlorpromazine hydrochloride's chemical properties, pharmacological actions, degradation pathways, and safety profile enables healthcare providers to make informed decisions regarding its therapeutic application. Future research directions may include exploring novel formulations with improved stability profiles and investigating potential new therapeutic applications based on its diverse receptor binding profile.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume